(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride
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Overview
Description
(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indole ring system with an ethyl group at the 7th position and a methanol group at the 3rd position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Methanol Group: The methanol group can be introduced through reduction reactions, such as the reduction of a corresponding ketone or aldehyde.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the methanol group to a carboxylic acid.
Reduction: Reduction reactions can further reduce the indole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Activity: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride would depend on its specific biological target. Generally, indole derivatives interact with various enzymes, receptors, and other molecular targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical properties compared to other indole derivatives.
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-8-4-3-5-10-9(7-13)6-12-11(8)10;/h3-5,9,12-13H,2,6-7H2,1H3;1H |
InChI Key |
KUGGJDJBCUOZEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(CN2)CO.Cl |
Origin of Product |
United States |
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